molecular formula C25H21FN4O4 B12395682 Vegfr-2-IN-27

Vegfr-2-IN-27

Cat. No.: B12395682
M. Wt: 460.5 g/mol
InChI Key: JLYZADCXABGDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-27 is a small molecule inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of anthranilic diamides, which are synthesized through computer-aided design and various cheminformatics approaches . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound .

Mechanism of Action

Vegfr-2-IN-27 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Vegfr-2-IN-27 in terms of their structure and function. These include:

Uniqueness

This compound is unique due to its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-targeted inhibitors. This specificity makes it a valuable tool for studying the VEGFR-2 signaling pathway and developing targeted cancer therapies .

Properties

Molecular Formula

C25H21FN4O4

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 4-[3-fluoro-4-[(3-methylphenyl)carbamoylamino]phenoxy]quinazoline-2-carboxylate

InChI

InChI=1S/C25H21FN4O4/c1-3-33-24(31)22-28-20-10-5-4-9-18(20)23(30-22)34-17-11-12-21(19(26)14-17)29-25(32)27-16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H2,27,29,32)

InChI Key

JLYZADCXABGDBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3)NC(=O)NC4=CC=CC(=C4)C)F

Origin of Product

United States

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